Sb 243213 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

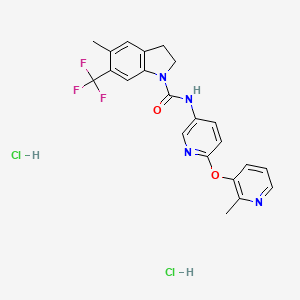

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2.2ClH/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMTYUXWLKQDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Sb 243213 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sb 243213 dihydrochloride (B599025) is a potent and selective small molecule that has been instrumental in elucidating the physiological and pathological roles of the serotonin (B10506) 2C (5-HT2C) receptor. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its binding characteristics, functional activity as an inverse agonist, and its downstream effects on cellular signaling pathways. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are presented to facilitate further research and drug development efforts targeting the 5-HT2C receptor.

Introduction

The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical modulator of mood, appetite, and cognition. Its dysregulation has been implicated in a range of neuropsychiatric disorders, including anxiety, depression, and schizophrenia. Sb 243213 dihydrochloride has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the 5-HT2C receptor, enabling precise investigation of its function. This document serves as a comprehensive resource on the molecular pharmacology of this compound.

Mechanism of Action: A Selective 5-HT2C Receptor Inverse Agonist

The primary mechanism of action of this compound is its function as a selective inverse agonist at the 5-HT2C receptor.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its basal or constitutive activity.

This compound exhibits high affinity for the human 5-HT2C receptor, with a pKi of 9.37.[1][2][3][4] In functional assays, it acts as a potent inverse agonist with a pKb of 9.8.[1][2][4][5] This indicates that it not only blocks the action of serotonin but also actively suppresses the intrinsic signaling of the receptor in the absence of an agonist.

Binding Profile and Selectivity

A key attribute of this compound is its remarkable selectivity for the 5-HT2C receptor over other serotonin receptor subtypes and a wide array of other neurotransmitter receptors. This high degree of selectivity minimizes off-target effects, making it a precise tool for studying 5-HT2C receptor-mediated processes.

Table 1: Binding Affinity (pKi) of this compound at Various Receptors

| Receptor | pKi | Selectivity vs. 5-HT2C |

| 5-HT2C | 9.0 - 9.37 [1][2][3][4][5] | - |

| 5-HT2A | 6.8[5] | >100-fold |

| 5-HT2B | 7.0[5] | >100-fold |

| 5-HT1A | <6[2][3][4] | >1000-fold |

| 5-HT1B | <6[2][3][4] | >1000-fold |

| 5-HT1D | <6.5[2][3][4] | >300-fold |

| 5-HT1E | <6[2][3][4] | >1000-fold |

| 5-HT1F | <6[2][3][4] | >1000-fold |

| 5-HT7 | <6[2][3][4] | >1000-fold |

| Dopamine D2 | 6.7[2][3][4] | ~200-fold |

| Dopamine D3 | <6.5[2][3][4] | >300-fold |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Signaling Pathways Modulated by this compound

The 5-HT2C receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, Sb 243213 suppresses this basal signaling activity.

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Materials:

-

Cell membranes expressing the human 5-HT2C receptor

-

[³H]-Mesulergine (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the binding buffer, cell membranes, [³H]-Mesulergine (at a concentration near its Kd), and varying concentrations of Sb 243213 or buffer (for total binding) or a saturating concentration of a known 5-HT2C ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of Sb 243213 and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Inverse Agonism (Phosphoinositide Hydrolysis)

This protocol measures the ability of this compound to inhibit the basal (constitutive) activity of the 5-HT2C receptor by quantifying the accumulation of inositol phosphates.

Materials:

-

Cells expressing the human 5-HT2C receptor

-

[³H]-myo-inositol

-

Cell culture medium

-

Assay medium (e.g., serum-free medium containing LiCl)

-

This compound

-

Lysis buffer

-

Anion exchange columns

-

Scintillation fluid and counter

Procedure:

-

Culture cells expressing the 5-HT2C receptor and label them overnight with [³H]-myo-inositol.

-

Wash the cells and pre-incubate them in assay medium containing LiCl (to inhibit inositol monophosphatase).

-

Add varying concentrations of this compound to the cells and incubate for a specified time.

-

Lyse the cells and collect the supernatant.

-

Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using anion exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.

-

A decrease in the basal level of inositol phosphate (B84403) accumulation in the presence of Sb 243213 indicates inverse agonist activity.

References

- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB 243213 hydrochloride | 5-HT Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS 1780372-25-9 | SB243213 | Tocris Bioscience [tocris.com]

SB 243213 Dihydrochloride: A Technical Guide to a Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 243213 dihydrochloride (B599025) is a potent and highly selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, demonstrating inverse agonist properties. Its chemical designation is 5-methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride.[1] This compound has become a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Due to its high affinity and selectivity, SB 243213 has been instrumental in elucidating the involvement of the 5-HT2C receptor in various central nervous system (CNS) functions and disorders, including anxiety, depression, schizophrenia, and motor control. This technical guide provides a comprehensive overview of SB 243213, including its pharmacological profile, key experimental data, detailed methodologies for relevant assays, and a visualization of its mechanism of action.

Pharmacological Profile

SB 243213 exhibits high affinity for the human 5-HT2C receptor, with a pKi of 9.37.[1] It displays greater than 100-fold selectivity for the 5-HT2C receptor over a wide array of other neurotransmitter receptors, ion channels, and enzymes.[1] In functional assays, SB 243213 acts as an inverse agonist at the human 5-HT2C receptor with a pKb of 9.8.[1] This inverse agonism indicates that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SB 243213 dihydrochloride based on published in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Receptor | Species | Value | Reference |

| pKi | 5-HT2C | Human | 9.37 | [1] |

| pKb (Inverse Agonist) | 5-HT2C | Human | 9.8 | [1] |

Table 2: In Vivo Efficacy

| Model | Effect | Species | Dose (Route) | Value | Reference |

| m-CPP-induced hypolocomotion | Inhibition | Rat | 1.1 mg/kg (p.o.) | ID50 | [1] |

| Haloperidol-induced catalepsy | Attenuation | Rat | 0.32–10 mg/kg (p.o.) | Significant | [2] |

| Sleep Profile | Increased SWS2, Reduced PS | Rat | 10 mg/kg (p.o.) | Significant | [3] |

| Midbrain Dopamine (B1211576) Neurons (Acute) | No significant change in firing rate | Rat | 0.025-3.2 mg/kg (i.v.) | - | [4] |

| Midbrain Dopamine Neurons (Chronic) | Decreased spontaneously active DA cells in VTA | Rat | 1, 3, and 10 mg/kg (i.p. for 21 days) | Significant | [4] |

Mechanism of Action: 5-HT2C Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist and inverse agonist, SB 243213 blocks the serotonin-induced activation of this cascade and reduces its basal activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize SB 243213.

In Vitro Assays

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

-

Receptor Source: Membranes from cells expressing the human recombinant 5-HT2C receptor (e.g., HEK293 cells).[2]

-

Radioligand: A radiolabeled ligand that binds to the 5-HT2C receptor (e.g., [³H]-mesulergine or [¹²⁵I]-DOI).

-

Procedure:

-

Incubate receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (SB 243213).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.

-

Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

Calcium Indicator: A fluorescent dye that binds to calcium, such as Fura-2 or Fluo-4.

-

Procedure:

-

Load the cells with the calcium indicator dye.

-

Pre-incubate the cells with varying concentrations of SB 243213 (to test for antagonist/inverse agonist activity).

-

Stimulate the cells with a known 5-HT2C receptor agonist (e.g., serotonin).

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

-

-

Data Analysis: For antagonists, the IC50 value is determined as the concentration that inhibits 50% of the agonist-induced calcium response. For inverse agonists, a decrease in the basal calcium signal in the absence of an agonist is measured.

In Vivo Models

This test assesses anxiolytic-like behavior.

-

Apparatus: A dimly lit, open-field arena.

-

Procedure:

-

Rats are habituated to the test arena.

-

Two unfamiliar rats are placed in the arena, and their social interaction (e.g., sniffing, grooming, following) is recorded for a set period.

-

Animals are administered SB 243213 or a vehicle control prior to the test session.

-

-

Data Analysis: An increase in the time spent in social interaction is indicative of an anxiolytic-like effect.

This is a classic model for screening anxiolytic drugs.

-

Apparatus: An operant chamber equipped with a lever and a device for delivering a mild foot shock.

-

Procedure:

-

Food-deprived rats are trained to press a lever for a food reward on a variable-interval schedule.

-

During certain periods, signaled by a cue (e.g., a light or tone), every lever press is rewarded with food but also punished with a mild foot shock. This creates a conflict between the motivation to obtain food and the desire to avoid the shock.

-

The number of lever presses during the punished and unpunished periods is recorded after administration of SB 243213 or a vehicle.

-

-

Data Analysis: An increase in the number of responses during the punished periods (the "conflict" phase) suggests an anxiolytic effect.

This model is used to assess the potential for a compound to reduce extrapyramidal side effects associated with typical antipsychotics.

-

Procedure:

-

Rats are administered the typical antipsychotic haloperidol (B65202) to induce catalepsy, a state of motor rigidity.

-

Catalepsy is assessed by placing the rat's forepaws on a raised bar and measuring the time it remains in this unnatural posture.

-

SB 243213 is administered prior to haloperidol.

-

-

Data Analysis: A reduction in the time the rat remains on the bar (i.e., a decrease in cataleptic behavior) indicates that the compound can attenuate haloperidol-induced catalepsy.

Therapeutic Potential

The pharmacological profile of SB 243213 suggests its potential utility in the treatment of several CNS disorders. Its anxiolytic-like effects in preclinical models point to a possible role in anxiety disorders.[1] Furthermore, by modulating dopaminergic transmission, SB 243213 may have applications in the treatment of schizophrenia and motor disorders.[1] The attenuation of haloperidol-induced catalepsy suggests that 5-HT2C receptor antagonism could be a strategy to mitigate the extrapyramidal side effects of typical antipsychotics.

Conclusion

This compound is a powerful and selective research tool for investigating the 5-HT2C receptor. Its well-defined pharmacological profile, characterized by high affinity, selectivity, and inverse agonist activity, makes it an invaluable asset in neuroscience research and drug discovery. The experimental data and methodologies outlined in this guide provide a comprehensive resource for scientists working to understand the complex roles of the 5-HT2C receptor in health and disease.

References

- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of SB-243213, a selective 5-HT(2C) receptor antagonist, on the rat sleep profile: a comparison to paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of acute and chronic administration of the selective 5-HT2C receptor antagonist SB-243213 on midbrain dopamine neurons in the rat: an in vivo extracellular single cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

The Inverse Agonist Properties of Sb 243213 at the 5-HT2C Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of Sb 243213, a selective inverse agonist at the serotonin (B10506) 2C (5-HT2C) receptor. The document summarizes key quantitative data, details experimental methodologies for the characterization of this compound, and visualizes the complex signaling pathways of the 5-HT2C receptor and the mechanism of action of Sb 243213.

Core Data Presentation

The following tables summarize the available quantitative data for Sb 243213's interaction with the human 5-HT2C receptor.

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 9.37 | Human | Radioligand Binding Assay | [1] |

| pKb | 9.8 | Human | In Vitro Functional Assay | [1] |

| Inverse Agonist Activity | Completely abolishes basal activity | Human | Functional Assay |

Note: Specific IC50 and Emax values for the inverse agonist effects of Sb 243213 in functional assays were not explicitly available in the reviewed literature. The high pKb value and the qualitative description of complete abolishment of basal activity strongly indicate potent inverse agonism.

5-HT2C Receptor Signaling and Mechanism of Inverse Agonism

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling is a key aspect of its physiological function. The receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. However, it can also couple to other G-proteins such as Gi/o and G12/13, and engage β-arrestin pathways.

An inverse agonist, such as Sb 243213, binds to the same site as an agonist but stabilizes the receptor in an inactive conformation. This not only blocks the action of agonists but also reduces the receptor's constitutive activity below its basal level.

Signaling Pathway Diagrams

Caption: Overview of 5-HT2C receptor signaling pathways and ligand interactions.

Caption: Mechanism of inverse agonism by Sb 243213 at the 5-HT2C receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like Sb 243213. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Sb 243213 for the human 5-HT2C receptor.

Materials:

-

Cell membranes expressing the human 5-HT2C receptor.

-

Radioligand: [³H]-Mesulergine or another suitable 5-HT2C receptor antagonist radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2C antagonist (e.g., mianserin).

-

Test compound: Sb 243213 at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a dilution series of Sb 243213 in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either assay buffer (for total binding), the non-specific binding control, or a concentration of Sb 243213.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Sb 243213 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the activity of compounds at Gq/11-coupled receptors by quantifying the production of a downstream second messenger, inositol phosphate.

Objective: To determine the functional activity (inverse agonism) of Sb 243213 at the human 5-HT2C receptor.

Materials:

-

Intact cells expressing the human 5-HT2C receptor.

-

[³H]-myo-inositol.

-

Cell culture medium (inositol-free for labeling).

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Test compound: Sb 243213 at various concentrations.

-

Agonist control: e.g., Serotonin.

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with stimulation buffer containing LiCl.

-

Add varying concentrations of Sb 243213 to the wells. For measuring inverse agonism, compare the IP accumulation in the presence of Sb 243213 to the basal (unstimulated) IP accumulation. To measure antagonist activity, co-incubate with a fixed concentration of an agonist.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

-

Separate the total inositol phosphates from free [³H]-myo-inositol using anion exchange chromatography.

-

Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Plot the amount of [³H]-inositol phosphate accumulated against the logarithm of the Sb 243213 concentration. For inverse agonism, a decrease below the basal level will be observed.

Caption: Experimental workflow for an inositol phosphate accumulation assay.

Conclusion

Sb 243213 is a potent and selective inverse agonist at the human 5-HT2C receptor. Its high affinity and ability to completely abolish the constitutive activity of the receptor make it a valuable tool for studying the physiological and pathological roles of 5-HT2C receptor signaling. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued investigation and potential therapeutic development of compounds targeting this receptor. Further studies are warranted to quantify the precise IC50 and Emax values for the inverse agonist effects of Sb 243213 in various functional assays.

References

The Pharmacological Profile of Sb 243213 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sb 243213 dihydrochloride (B599025) is a potent and selective 5-HT2C receptor inverse agonist. Its unique pharmacological profile has positioned it as a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. This document provides a comprehensive overview of the pharmacological properties of Sb 243213, including its binding affinity, selectivity, in vitro and in vivo effects, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development.

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity of Sb 243213

| Receptor | Species | pKi / pKb | Reference |

| 5-HT2C | Human | pKi: 9.37 | [1] |

| 5-HT2C | Human | pKb: 9.8 (inverse agonist activity) | [1] |

| 5-HT2A | Human | pKi: 7.0 | [2] |

| 5-HT2B | Human | pKi: 6.8 | [2] |

| 5-HT1A, 1B, 1D, 1E, 1F, 7 | Human | pKi < 6.0 | [1] |

| Dopamine (B1211576) D2 | Human | pKi: 6.7 | [1] |

| Dopamine D3 | Human | pKi < 6.5 | [1] |

| Other Receptors/Ion Channels | Various | >100-fold selectivity | [1] |

Table 2: In Vivo Pharmacological Effects of Sb 243213

| Test | Species | Effect | Dose / Route | Reference |

| m-CPP-induced Hypolocomotion | Rat | Inhibition | ID50: 1.1 mg/kg, p.o. | [1] |

| Social Interaction Test | Rat | Anxiolytic-like | 0.3 - 10 mg/kg, p.o. | [1] |

| Geller-Seifter Conflict Test | Rat | Anxiolytic-like | - | [1] |

| Sleep Architecture | Rat | Increased Slow Wave Sleep, Decreased REM Sleep | 10 mg/kg, p.o. | [3] |

| Dopamine Neuron Firing (VTA) | Rat | No change in basal firing (acute) | 0.025-3.2 mg/kg, i.v. | [4] |

| Dopamine Release (Nucleus Accumbens) | Rat | Enhancement | - | [5][6] |

Signaling Pathways

Sb 243213 exerts its effects by modulating signaling pathways downstream of the 5-HT2C receptor. As an inverse agonist, it not only blocks the action of the endogenous ligand serotonin (B10506) but also reduces the receptor's basal, constitutive activity.

5-HT2C Receptor Antagonism of the Phospholipase C (PLC) Pathway

Sb 243213 acts as an antagonist at the Gq/11-coupled PLC signaling pathway. By blocking this pathway, it prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the subsequent release of intracellular calcium and activation of protein kinase C (PKC).[7][8][9]

5-HT2C Receptor Inverse Agonism of the Phospholipase A2 (PLA2) Pathway

Sb 243213 demonstrates inverse agonist properties at the 5-HT2C receptor-mediated Phospholipase A2 (PLA2) signaling pathway. This means it reduces the constitutive activity of this pathway, leading to decreased production of arachidonic acid.[10][11]

Experimental Protocols

5-HT2C Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of Sb 243213 for the 5-HT2C receptor using a competitive radioligand binding assay.

-

Materials:

-

Cell membranes expressing human 5-HT2C receptors (e.g., from CHO or HEK293 cells).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM MgCl₂.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Sb 243213 dihydrochloride.

-

Non-specific binding control (e.g., 10 µM mianserin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare serial dilutions of Sb 243213 in binding buffer.

-

In a 96-well plate, add cell membranes, [³H]-mesulergine (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or varying concentrations of Sb 243213.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of Sb 243213 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

m-CPP-induced Hypolocomotion in Rats

This in vivo assay assesses the ability of Sb 243213 to block the hypolocomotor effects of the 5-HT2C receptor agonist, m-chlorophenylpiperazine (m-CPP).

-

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g).

-

This compound.

-

m-chlorophenylpiperazine (m-CPP).

-

Vehicle (e.g., saline or 0.5% methylcellulose).

-

Open-field activity chambers equipped with infrared beams.

-

-

Procedure:

-

Habituate rats to the testing room for at least 60 minutes before the experiment.

-

Administer Sb 243213 or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the m-CPP challenge (e.g., 60 minutes).[16][17][18][19][20]

-

Administer m-CPP (e.g., 1-3 mg/kg, i.p.) or vehicle.

-

Immediately place the rat in the center of the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30 minutes).

-

Compare the locomotor activity of the Sb 243213-pretreated group with the vehicle-pretreated group that received m-CPP to determine the inhibitory effect of Sb 243213.

-

Social Interaction Test in Rats

This test is used to evaluate the anxiolytic-like effects of Sb 243213.[21][22][23]

-

Materials:

-

Pairs of weight-matched male rats, unfamiliar with each other.

-

This compound.

-

Vehicle.

-

A brightly lit, unfamiliar open-field arena.

-

-

Procedure:

-

Administer Sb 243213 or vehicle to both rats in a pair.

-

After a set pretreatment time (e.g., 60 minutes), place the pair of rats in the center of the arena.

-

Record the total time the rats spend in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.

-

An increase in social interaction time in the Sb 243213-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.

-

Geller-Seifter Conflict Test in Rats

This operant conditioning paradigm assesses anxiolytic-like activity by measuring the suppression of punished responding.[24][25][26][27]

-

Materials:

-

Food-deprived rats.

-

Operant conditioning chambers equipped with a lever, a food dispenser, and a grid floor for delivering mild electric shocks.

-

This compound.

-

Vehicle.

-

-

Procedure:

-

Train food-deprived rats to press a lever for a food reward on a variable-interval schedule.

-

Once stable responding is achieved, introduce conflict periods signaled by an auditory or visual cue. During these periods, each lever press is rewarded with food but also punished with a mild foot shock.

-

Administer Sb 243213 or vehicle before the test session.

-

Measure the number of lever presses during both the non-punished and punished periods.

-

An anxiolytic-like drug will increase the number of responses during the punished (conflict) periods.

-

Rat Sleep Electroencephalography (EEG) and Electromyography (EMG) Recording

This protocol is for assessing the effects of Sb 243213 on sleep architecture.[1][3][28][29][30][31]

-

Materials:

-

Male rats surgically implanted with EEG and EMG electrodes.

-

Sleep recording system with amplifiers and data acquisition software.

-

This compound.

-

Vehicle.

-

-

Procedure:

-

Allow rats to recover from surgery and habituate to the recording cables and chambers.

-

Record baseline sleep for at least 24 hours.

-

Administer Sb 243213 or vehicle at the beginning of the light (inactive) phase.

-

Record EEG and EMG signals continuously for the next 24 hours.

-

Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-30 second epochs.

-

Analyze the data for changes in the duration and latency of each sleep stage.

-

In Vivo Microdialysis for Dopamine Release

This technique measures the effect of Sb 243213 on extracellular dopamine levels in specific brain regions, such as the nucleus accumbens.[5][6][32][33][34]

-

Materials:

-

Rats with a surgically implanted guide cannula targeted to the nucleus accumbens.

-

Microdialysis probes.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

-

Procedure:

-

Insert the microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) and establish a baseline dopamine level.

-

Administer Sb 243213 systemically or locally through the probe.

-

Continue collecting dialysate samples and analyze them for dopamine and its metabolites using HPLC.

-

In Vivo Extracellular Single-Cell Recording of Dopamine Neurons

This electrophysiological technique is used to measure the firing rate and pattern of individual dopamine neurons in brain regions like the ventral tegmental area (VTA).[4][31][35][36][37]

-

Materials:

-

Anesthetized or freely moving rats.

-

Stereotaxic apparatus.

-

Glass microelectrodes filled with a conducting solution.

-

Amplifier and data acquisition system.

-

This compound.

-

-

Procedure:

-

Position the rat in the stereotaxic apparatus.

-

Lower the microelectrode into the VTA.

-

Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials).

-

Record the baseline firing activity of a single neuron.

-

Administer Sb 243213 intravenously and record any changes in the neuron's firing rate and pattern.

-

Conclusion

This compound is a highly selective 5-HT2C receptor inverse agonist with a well-defined pharmacological profile. Its anxiolytic-like properties, coupled with its modulatory effects on sleep and dopaminergic systems, make it an invaluable research tool. The detailed methodologies provided in this guide are intended to support further investigation into the therapeutic potential of targeting the 5-HT2C receptor for a range of neuropsychiatric disorders.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2A/2C receptor signaling via phospholipase A2 and arachidonic acid is attenuated in mice lacking the serotonin reuptake transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential radioligand binding properties of [3H]5-hydroxytryptamine and [3H]mesulergine in a clonal 5-hydroxytryptamine1C cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m-CPP induced hypolocomotion does not interfere in the assessment of memory functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. Anxiety and Depression [panlab.com]

- 25. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. academic.oup.com [academic.oup.com]

- 29. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. researchgate.net [researchgate.net]

- 32. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 5-HT2C Receptor Selectivity of SB 243213 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 243213 dihydrochloride (B599025) is a potent and highly selective inverse agonist for the serotonin (B10506) 2C (5-HT2C) receptor. Its remarkable affinity for the 5-HT2C receptor, coupled with a pronounced selectivity over other serotonin receptor subtypes and a wide array of other neurotransmitter receptors, has established it as a critical tool in pharmacological research. This technical guide provides a comprehensive overview of the binding affinity and functional selectivity of SB 243213, complete with detailed experimental methodologies and visual representations of its mechanism of action.

Data Presentation: Binding Affinity Profile

The selectivity of SB 243213 for the human 5-HT2C receptor is exceptional. It exhibits a high affinity for this receptor, with a pKi of 9.37.[1] Its selectivity is further highlighted by a more than 100-fold lower affinity for a vast range of other neurotransmitter receptors, ion channels, and enzymes.[1] The following tables summarize the quantitative binding affinity data of SB 243213 for various human cloned serotonin and other key neurotransmitter receptors.

Table 1: Binding Affinity of SB 243213 at Human Serotonin (5-HT) Receptors

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT2C (fold) |

| 5-HT2C | 9.37 | 0.43 | - |

| 5-HT2A | 7.1 | 79 | ~184 |

| 5-HT2B | 6.9 | 126 | ~293 |

| 5-HT1A | < 6.0 | > 1000 | > 2325 |

| 5-HT1B | < 6.0 | > 1000 | > 2325 |

| 5-HT1D | < 6.5 | > 316 | > 735 |

| 5-HT1E | < 6.0 | > 1000 | > 2325 |

| 5-HT1F | < 6.0 | > 1000 | > 2325 |

| 5-HT7 | < 6.0 | > 1000 | > 2325 |

Data compiled from Wood et al., 2001 and commercial suppliers.[1][2][3]

Table 2: Binding Affinity of SB 243213 at Other Neurotransmitter Receptors

| Receptor | pKi | Ki (nM) |

| Dopamine D2 | 6.7 | 200 |

| Dopamine D3 | < 6.5 | > 316 |

Data compiled from commercial suppliers.[2][3]

Experimental Protocols

The determination of the binding affinity and functional activity of SB 243213 involves standardized in vitro pharmacological assays. The following are detailed methodologies adapted from the primary literature.

Radioligand Binding Assays for 5-HT2C Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of SB 243213 for the 5-HT2C receptor through competition with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]mesulergine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.7.

-

Non-specific Binding Control: 10 µM mianserin.

-

Test Compound: SB 243213 dihydrochloride at various concentrations.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the human 5-HT2C receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]mesulergine (at a concentration close to its Kd), and varying concentrations of SB 243213. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of mianserin.

-

Incubation: Incubate the plates at 37°C for 30 minutes to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of SB 243213 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation for Inverse Agonist Activity

This assay measures the ability of SB 243213 to inhibit the constitutive (basal) activity of the 5-HT2C receptor, a key characteristic of an inverse agonist.

Materials:

-

Cell Line: CHO cells stably expressing the human 5-HT2C receptor.

-

Labeling Reagent: [³H]myo-inositol.

-

Assay Medium: Inositol-free Dulbecco's Modified Eagle Medium (DMEM).

-

Stimulation Buffer: Assay medium containing 10 mM LiCl.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Chromatography system for separating inositol phosphates.

Procedure:

-

Cell Culture and Labeling: Plate the CHO-5-HT2C cells and incubate them with [³H]myo-inositol in the culture medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells with assay medium and pre-incubate them in the stimulation buffer.

-

Compound Addition: Add varying concentrations of SB 243213 to the wells and incubate for a defined period (e.g., 30 minutes).

-

Extraction: Terminate the incubation by adding a solution of perchloric acid.

-

Separation and Quantification: Neutralize the cell extracts and separate the [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates.

-

Data Analysis: Plot the accumulation of inositol phosphates against the concentration of SB 243213. A decrease in the basal level of IP accumulation indicates inverse agonist activity. The pKb value can be calculated from the concentration-response curve.[1]

Mandatory Visualizations

5-HT2C Receptor Signaling and the Action of SB 243213

The 5-HT2C receptor primarily signals through the Gq/11 protein pathway. As an inverse agonist, SB 243213 reduces the basal, ligand-independent signaling of this pathway.

Caption: 5-HT2C receptor inverse agonism by SB 243213.

Experimental Workflow for Determining Selectivity

The process of characterizing the selectivity of a compound like SB 243213 involves a systematic series of binding and functional assays.

Caption: Workflow for selectivity profiling of SB 243213.

References

In Vitro Characterization of SB 243213 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 243213 dihydrochloride (B599025) is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor antagonist.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of SB 243213, summarizing its binding affinity, functional activity, and receptor selectivity. Detailed experimental protocols for key in vitro assays are presented, along with visual representations of the 5-HT2C receptor signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its characterization.

Introduction

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in the modulation of mood, appetite, and cognition. The development of selective ligands for this receptor is of significant interest for the potential treatment of various neuropsychiatric disorders, including anxiety and depression. SB 243213 has been identified as a high-affinity antagonist of the 5-HT2C receptor with inverse agonist properties.[2][5][6] This document outlines the in vitro data that establishes the pharmacological profile of SB 243213.

Quantitative Pharmacological Data

The in vitro characteristics of SB 243213 have been determined through a series of binding and functional assays. The data presented below is a summary of findings from multiple studies.

Table 1: Binding Affinity of SB 243213 for the Human 5-HT2C Receptor

| Parameter | Value | Description |

| pKi | 9.37 | The negative logarithm of the inhibition constant (Ki), indicating high affinity. |

| Ki | ~1 nM | The inhibition constant, representing the concentration of SB 243213 required to occupy 50% of the 5-HT2C receptors in a competition binding assay.[4] |

Table 2: Functional Activity of SB 243213 at the Human 5-HT2C Receptor

| Parameter | Value | Description |

| pKb | 9.8 | The negative logarithm of the equilibrium dissociation constant (Kb) for an antagonist, indicating potent functional antagonism.[1][2][3] |

| Activity | Inverse Agonist | SB 243213 not only blocks the action of agonists but also reduces the basal activity of the 5-HT2C receptor.[2][5][6] |

Table 3: Selectivity Profile of SB 243213

SB 243213 demonstrates high selectivity for the 5-HT2C receptor, with significantly lower affinity for other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.[1][2][3]

| Receptor Subtype | pKi | Fold Selectivity (vs. 5-HT2C) |

| 5-HT2C | 9.0[5] | - |

| 5-HT2A | 6.8[5] | >100-fold |

| 5-HT2B | 7.0[5] | >100-fold |

| 5-HT1A | <6[1][3] | >1000-fold |

| 5-HT1B | <6[1][3] | >1000-fold |

| 5-HT1D | <6.5[1][3] | >100-fold |

| 5-HT1E | <6[1][3] | >1000-fold |

| 5-HT1F | <6[1][3] | >1000-fold |

| 5-HT7 | <6[1][3] | >1000-fold |

| Dopamine D2 | 6.7[1][3] | ~100-fold |

| Dopamine D3 | <6.5[1][3] | >100-fold |

Experimental Protocols

The following are representative protocols for the in vitro characterization of SB 243213, based on standard methodologies for 5-HT2C receptor analysis.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., HEK293, CHO cells).

-

Radioligand: [³H]-Mesulergine or [³H]-5-HT, used at a concentration near its Kd.

-

Test Compound: SB 243213 dihydrochloride, prepared in a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM 5-HT).

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control. The final assay volume is typically 250 µL.

-

Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Dry the filters, and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (Inositol Phosphate Accumulation)

This assay measures the functional activity of a compound by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger of Gq-coupled receptor activation. As an inverse agonist, SB 243213 would be expected to inhibit both agonist-stimulated and basal IP accumulation.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293, CHO cells).

-

Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.

-

Stimulation Buffer: Assay buffer containing LiCl (typically 10 mM) to inhibit inositol monophosphatase.

-

Agonist: 5-HT or another 5-HT2C agonist.

-

Test Compound: this compound.

-

Lysis Buffer: A suitable buffer to lyse the cells and stop the reaction.

-

Ion-Exchange Chromatography Columns: To separate the different inositol phosphates.

-

Scintillation Counter.

Procedure:

-

Cell Labeling: Plate the cells and incubate them with labeling medium for 24-48 hours to allow for the incorporation of [³H]-myo-inositol into the cell membranes as phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing SB 243213 (for antagonist/inverse agonist mode) or buffer alone for a defined period.

-

Stimulation: Add the 5-HT2C agonist (to measure antagonism) or buffer (to measure inverse agonism) and incubate for a specific time (e.g., 30-60 minutes).

-

Lysis: Terminate the reaction by adding ice-cold lysis buffer.

-

Separation of Inositol Phosphates: Apply the cell lysates to anion-exchange chromatography columns and elute the total inositol phosphates.

-

Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.

-

Data Analysis: To determine antagonist activity, plot the IP accumulation against the agonist concentration in the presence and absence of SB 243213 to calculate the Kb. To determine inverse agonist activity, compare the basal IP accumulation in the presence and absence of SB 243213.

Visualizations

5-HT2C Receptor Signaling Pathway

References

- 1. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AID 476926 - Binding affinity to 5HT2C receptor by radioligand displacement assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Affinity of SB-243213 for the Human 5-HT2C Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding characteristics of SB-243213, a selective inverse agonist, to the human serotonin (B10506) 2C (5-HT2C) receptor. The document details the quantitative binding data, comprehensive experimental methodologies for assessing this interaction, and an overview of the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the serotonergic system.

Quantitative Binding Affinity of SB-243213

SB-243213 demonstrates a high affinity and selectivity for the human 5-HT2C receptor. As an inverse agonist, it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.[1][2] The binding affinity is commonly expressed in terms of the pKi and pKb values, which are the negative logarithms of the inhibitor constant (Ki) and the antagonist dissociation constant (Kb), respectively. Higher values are indicative of stronger binding affinity.

| Compound | Receptor | Parameter | Value | Reference |

| SB-243213 | Human 5-HT2C | pKi | 9.37 | [3] |

| SB-243213 | Human 5-HT2C | pKb | 9.8 | [3] |

Note: SB-243213 exhibits over 100-fold selectivity for the 5-HT2C receptor compared to a wide array of other neurotransmitter receptors, ion channels, and enzymes.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of SB-243213 to the human 5-HT2C receptor is typically achieved through a competitive radioligand binding assay. This method involves the use of a radiolabeled ligand that binds to the receptor and a competing unlabeled ligand (in this case, SB-243213). The ability of the unlabeled ligand to displace the radioligand is measured, allowing for the calculation of its binding affinity.

Membrane Preparation

The source of the 5-HT2C receptors is crucial for the assay. Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells expressing the human 5-HT2C receptor, are commonly used.[4]

Protocol:

-

Cell Culture: Culture CHO or HEK 293 cells stably expressing the human 5-HT2C receptor in appropriate growth medium until they reach a high confluency.

-

Cell Lysis: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[4]

-

Homogenization: Disrupt the cells using a homogenizer to release the cell membranes.

-

Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: Wash the membrane pellet with fresh lysis buffer to remove cytosolic proteins.

-

Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay. Store the membrane preparations at -80°C until use.[5]

Competitive Binding Assay

Materials:

-

Prepared cell membranes expressing human 5-HT2C receptors.

-

Radioligand: Typically [³H]-mesulergine, a well-characterized 5-HT2C receptor antagonist.[5]

-

Unlabeled competitor: SB-243213.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Cell membranes (typically 5-10 µg of protein per well).

-

A fixed concentration of the radioligand (e.g., [³H]-mesulergine at a concentration close to its Kd value).

-

Varying concentrations of the unlabeled competitor, SB-243213, to generate a competition curve.

-

-

Incubation: Incubate the plates for a specified period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis

The data obtained from the scintillation counter (counts per minute, CPM) is used to determine the concentration of SB-243213 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value for SB-243213 can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of SB-243213's action, the following diagrams have been generated using Graphviz.

References

- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are 5-HT2C receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. merckmillipore.com [merckmillipore.com]

The 5-HT2C Receptor Inverse Agonist Sb 243213: A Potential Therapeutic Avenue for Neuropsychiatric Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The serotonin (B10506) 2C (5-HT2C) receptor, a key player in the intricate symphony of neurotransmission, has emerged as a compelling target for the development of novel therapeutics for a range of neuropsychiatric disorders. Its widespread distribution in brain regions critical for mood, cognition, and reward processing underscores its significance. This technical guide provides an in-depth exploration of Sb 243213, a potent and selective 5-HT2C receptor inverse agonist, and its potential therapeutic applications. Through a comprehensive review of preclinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Sb 243213's pharmacological profile, its effects in relevant animal models, and the detailed methodologies underpinning these findings.

Core Pharmacology and Mechanism of Action

Sb 243213 (5-methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride) is a highly selective 5-HT2C receptor inverse agonist.[1] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to an agonist. This is particularly relevant for receptors like the 5-HT2C receptor which exhibit constitutive activity, meaning they can signal even in the absence of an endogenous ligand. By stabilizing the receptor in an inactive conformation, inverse agonists can reduce this basal signaling.

Sb 243213 demonstrates high affinity for the human 5-HT2C receptor with a pKi of 9.37 and exhibits over 100-fold selectivity against a wide array of other neurotransmitter receptors, enzymes, and ion channels.[1] In functional in vitro assays, it acts as a potent inverse agonist with a pKb of 9.8.[1]

5-HT2C Receptor Signaling Pathways

The 5-HT2C receptor primarily couples to Gq/11 proteins. Upon activation by an agonist, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

However, the signaling of the 5-HT2C receptor is more complex, with evidence for coupling to other G proteins and the involvement of non-canonical pathways. These can include the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, β-arrestin recruitment to the receptor can initiate distinct signaling events and contribute to receptor desensitization and internalization. As an inverse agonist, Sb 243213 is expected to suppress these signaling pathways that are constitutively active.

Preclinical Efficacy in Neuropsychiatric Disorder Models

Sb 243213 has been evaluated in a variety of animal models relevant to anxiety, schizophrenia, and other neuropsychiatric conditions.

Anxiety Disorders

A significant body of preclinical evidence points to the anxiolytic-like properties of Sb 243213. Unlike benzodiazepines, chronic administration of Sb 243213 does not appear to induce tolerance to its anxiolytic effects or cause withdrawal-associated anxiety.[1]

Key Preclinical Models:

-

Social Interaction Test: In this test, increased time spent in active social engagement between two unfamiliar rodents is indicative of an anxiolytic effect. Sb 243213 has been shown to increase social interaction time in rats, a key indicator of its anxiolytic potential.[1]

-

Geller-Seifter Conflict Test: This operant conditioning paradigm assesses a drug's ability to reduce the suppression of reward-seeking behavior by punishment. Anxiolytic compounds typically increase the rate of responding for a reward that is paired with a mild electric shock. Sb 243213 has demonstrated efficacy in this model, further supporting its anxiolytic-like profile.[1]

-

m-Chlorophenylpiperazine (mCPP)-Induced Hypolocomotion: mCPP is a 5-HT2C receptor agonist that induces a state of reduced motor activity in rodents, which is considered a model of anxiety-like behavior. Sb 243213 potently blocks mCPP-induced hypolocomotion, with a long duration of action.[1]

Schizophrenia

The therapeutic potential of Sb 243213 extends to schizophrenia, where it may address both positive and cognitive symptoms. The modulation of dopaminergic systems by 5-HT2C receptors is a key aspect of this potential.

Key Preclinical Findings:

-

Attenuation of Haloperidol-Induced Catalepsy: Haloperidol (B65202), a typical antipsychotic, can induce catalepsy, a state of motor immobility, which is a model for the extrapyramidal side effects of these drugs. Sb 243213 has been shown to attenuate haloperidol-induced catalepsy in rodents, suggesting a potential to mitigate such side effects.[1]

-

Modulation of Dopamine (B1211576) Release: 5-HT2C receptor activation is known to inhibit dopamine release in brain regions like the prefrontal cortex. As an inverse agonist, Sb 243213 can disinhibit this pathway, leading to an increase in dopamine levels. This may contribute to its potential efficacy against the negative and cognitive symptoms of schizophrenia.

-

Improvement of Cognitive Deficits: In animal models of schizophrenia that exhibit cognitive impairments, such as deficits in reversal learning, 5-HT2C receptor antagonists like Sb 243213 have been reported to improve performance. This suggests a potential for cognitive enhancement in this patient population.

Quantitative Data Summary

The following tables summarize the key quantitative data for Sb 243213 from various preclinical studies.

Table 1: In Vitro Pharmacological Profile of Sb 243213

| Parameter | Species | Receptor | Value | Reference |

| pKi | Human | 5-HT2C | 9.37 | [1] |

| pKb (Inverse Agonism) | Human | 5-HT2C | 9.8 | [1] |

| Selectivity | - | >100-fold over various receptors, enzymes, and ion channels | - | [1] |

Table 2: In Vivo Efficacy of Sb 243213 in Rodent Models

| Model | Species | Endpoint | Dose/Route | Effect | Reference |

| mCPP-induced Hypolocomotion | Rat | Inhibition of hypolocomotion | ID50 = 1.1 mg/kg, p.o. | Potent and long-lasting (>8h) inhibition | [1] |

| Social Interaction Test | Rat | Increased social interaction time | Not specified | Anxiolytic-like effect | [1] |

| Geller-Seifter Conflict Test | Rat | Increased punished responding | Not specified | Anxiolytic-like effect | [1] |

| Haloperidol-induced Catalepsy | Rodent | Attenuation of catalepsy | Not specified | Attenuated catalepsy | [1] |

| Sleep Architecture | Rat | Increased deep slow-wave sleep (SWS2) | 10 mg/kg, p.o. | 27% increase in SWS2 quantity | |

| Sleep Architecture | Rat | Reduced paradoxical sleep (PS) | 10 mg/kg, p.o. | 35% reduction in PS quantity |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Haloperidol-Induced Catalepsy Test

Objective: To assess the potential of a test compound to induce or mitigate extrapyramidal side effects.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid)

-

Sb 243213 solution (various concentrations)

-

Vehicle control

-

Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

-

Stopwatch

Procedure:

-

Habituation: Acclimatize rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer Sb 243213 or vehicle via the desired route (e.g., intraperitoneally, p.o.). The timing of administration should be based on the known pharmacokinetic profile of the compound.

-

Haloperidol Administration: After the appropriate pre-treatment time for Sb 243213, administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

-

Catalepsy Assessment: At fixed time intervals after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the catalepsy bar.

-

Scoring: Start the stopwatch and measure the time the rat remains in this imposed posture. The endpoint is when the rat removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the catalepsy scores (time in seconds) between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

References

The Role of Sb 243213 in Modulating Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the selective 5-HT2C receptor inverse agonist, Sb 243213, and its role in modulating dopaminergic pathways. By synthesizing available preclinical data, this document details the binding affinity, electrophysiological effects, and potential impact on dopamine (B1211576) release in key brain regions. This guide also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and drug development in neuropsychiatric and motor disorders.

Introduction

The intricate interplay between the serotonergic and dopaminergic systems is a cornerstone of neuropharmacology, with significant implications for the treatment of a wide range of central nervous system disorders. The serotonin (B10506) 2C (5-HT2C) receptor, in particular, has emerged as a critical modulator of dopamine neuron activity. Sb 243213 is a potent and selective 5-HT2C receptor inverse agonist that has been instrumental in elucidating the functional role of this receptor in regulating dopaminergic pathways. This document serves as a comprehensive technical resource on the pharmacology of Sb 243213, with a focus on its interactions with the dopaminergic system.

Core Pharmacology of Sb 243213

Sb 243213 exhibits high affinity and selectivity for the human 5-HT2C receptor. Its pharmacological profile is characterized by its action as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the constitutive activity of the receptor.

Receptor Binding Affinity

The binding affinity of Sb 243213 has been determined through radioligand binding assays. The data clearly demonstrates its high affinity for the 5-HT2C receptor with significant selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinity of Sb 243213

| Receptor Subtype | pKi (human) | Selectivity (fold vs. 5-HT2C) |

| 5-HT2C | 9.37 [1] | - |

| 5-HT2A | < 7 | > 100 |

| 5-HT2B | < 7 | > 100 |

Note: A higher pKi value indicates a higher binding affinity.

Modulation of Dopaminergic Neuron Activity

The primary mechanism by which Sb 243213 influences the dopaminergic system is through its modulation of the firing activity of dopamine neurons in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNC).

Electrophysiological Effects

In vivo extracellular single-cell recording studies in rats have provided quantitative insights into the effects of Sb 243213 on dopamine neuron firing.

Table 2: Effects of Sb 243213 on Dopamine Neuron Firing

| Administration | Dose | Brain Region | Effect on Firing Pattern | Reference |

| Acute (i.v.) | 0.025-3.2 mg/kg | SNC & VTA | No significant alteration of basal firing rate or pattern. | [2] |

| Acute (i.p.) | 1 mg/kg | SNC & VTA | No significant alteration in the number of spontaneously active DA cells. | [2] |

| 3 mg/kg | VTA | Significant decrease in the number of spontaneously active DA cells. | [2] | |

| 10 mg/kg | SNC & VTA | Altered firing pattern of DA neurons. | [2] | |

| Chronic (21 days, i.p.) | 1, 3, 10 mg/kg | VTA | Significant decrease in the number of spontaneously active DA cells. | [2] |

These findings suggest that while acute systemic administration has modest effects on basal firing rates, both acute high doses and chronic administration of Sb 243213 lead to a significant reduction in the number of active dopamine neurons, particularly in the VTA.[2]

Impact on Dopaminergic Pathways

The modulation of dopamine neuron firing by Sb 243213 has direct implications for dopamine release in terminal fields such as the nucleus accumbens (NAc) and the prefrontal cortex (PFC). While direct in vivo microdialysis data for Sb 243213 is limited in the available literature, the antagonism of the inhibitory 5-HT2C receptors is expected to increase dopamine release.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which Sb 243213 modulates dopaminergic neurons.

References

- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of acute and chronic administration of the selective 5-HT2C receptor antagonist SB-243213 on midbrain dopamine neurons in the rat: an in vivo extracellular single cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Avenues in Anxiety and Depression Research: A Technical Guide to Sb 243213 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sb 243213 dihydrochloride (B599025) is a potent and selective 5-HT2C receptor inverse agonist that has emerged as a valuable research tool in the exploration of anxiety and depression.[1] As an inverse agonist, Sb 243213 not only blocks the action of agonists but also reduces the constitutive, baseline activity of the 5-HT2C receptor. This unique mechanism of action offers a promising alternative to traditional anxiolytics, such as benzodiazepines, potentially avoiding common side effects like tolerance and withdrawal symptoms.[1] This technical guide provides an in-depth overview of Sb 243213, its mechanism of action, and its application in preclinical anxiety and depression models, complete with experimental protocols and quantitative data.

Pharmacological Profile